Tautomycin

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

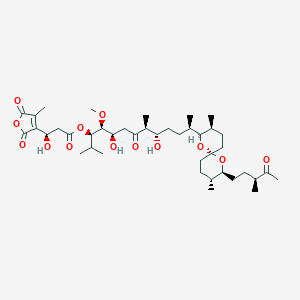

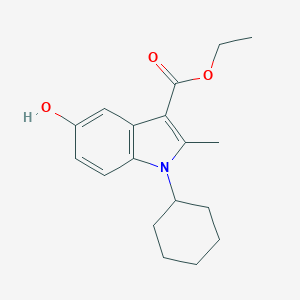

Tautomycin is a carboxylic ester.

This compound is a natural product found in Streptomyces, Streptomyces griseochromogenes, and Streptomyces spiroverticillatus with data available.

科学研究应用

免疫抑制活性

Tautomycetin (TMC),是Tautomycin的近亲,被鉴定为一种新型免疫抑制剂 . TMC表现出独特的免疫抑制活性,其活性约为广泛应用的免疫抑制剂环孢素A的100倍 . 这引起了科学家对this compound的关注,旨在了解其作为新型免疫抑制先导化合物的潜在应用 .

蛋白磷酸酶的抑制

This compound已被发现抑制蛋白磷酸酶1和2A . 它诱导人角质形成细胞中细胞角蛋白肽的过度磷酸化,尽管其强度比冈田酸弱30倍 .

抗真菌活性

This compound已显示出对某些真菌(例如核盘菌)的强抗真菌活性 . 这使其成为开发新型抗真菌药物的潜在候选者。

非肿瘤促进活性

有趣的是,尽管this compound是蛋白磷酸酶的抑制剂,但它不会促进肿瘤生长 . 事实上,它已被发现可以抑制用N-甲基-N'-硝基-N-亚硝基胍 (MNNG) 诱发的胃腺癌的发展 .

生物合成和工程

This compound的生物合成和工程已得到广泛研究 . TMC聚酮生物合成基因簇的克隆和工程改造产生了多种显示不同生物活性的衍生物

作用机制

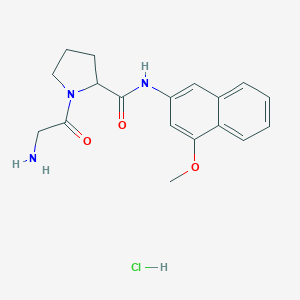

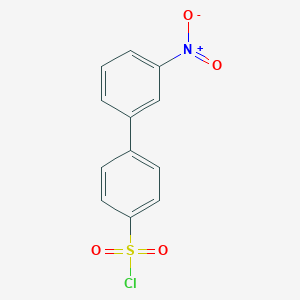

Tautomycin is a naturally occurring compound produced by the bacterium Streptomyces spiroverticillatus . It is a polyketide-based structure characterized by three hydroxyl groups, two ketones, a dialkylmaleic anhydride, an ester linkage, a spiroketal, and one methyl ether .

Target of Action

This compound is a potent inhibitor of protein phosphatases 1 (PP1) and 2A (PP2A) . These enzymes are the most ubiquitous and abundant serine/threonine phosphatases in eukaryotic cells and play fundamental roles in the regulation of various cellular functions .

Mode of Action

This compound interacts with its targets, PP1 and PP2A, inhibiting their activity . It demonstrates a slight preference for PP1 inhibition relative to PP2A inhibition . This interaction results in the hyperphosphorylation of certain proteins .

Biochemical Pathways

The inhibition of PP1 and PP2A by this compound affects multiple biochemical pathways. For instance, it has been shown to suppress the activation of ERK, among three MAPK kinases (ERK, JNK, and p38), and also suppress the activation of Raf-1, resulting in the inactivation of the MEK-ERK pathway .

Pharmacokinetics (ADME Properties)

Like other drugs, its absorption, distribution, metabolism, and excretion would be influenced by various factors including its physicochemical properties, route of administration, and patient-specific factors .

Result of Action

The molecular and cellular effects of this compound’s action include the alteration of protein phosphorylation states due to the inhibition of PP1 and PP2A. This can lead to changes in cellular signaling pathways, potentially impacting cell growth and division .

生化分析

Biochemical Properties

Tautomycin is a potent inhibitor of protein phosphatases PP1 and PP2A . It demonstrates a slight preference for PP1 inhibition relative to PP2A inhibition . The interaction of this compound with these enzymes plays a crucial role in its biochemical activity.

Cellular Effects

In cellular contexts, this compound has been shown to influence various types of cells and cellular processes. For instance, it has been found to decrease neuroendocrine markers, suppress hormonal secretion, and inhibit growth through apoptosis in medullary thyroid cancer (MTC) cells .

Molecular Mechanism

The molecular mechanism of this compound’s action involves its binding interactions with biomolecules and its effects on enzyme activity and gene expression. Specifically, it inhibits the protein phosphatases PP1 and PP2A, which are crucial regulators of multiple cellular processes .

属性

CAS 编号 |

109946-35-2 |

|---|---|

分子式 |

C41H66O13 |

分子量 |

767.0 g/mol |

IUPAC 名称 |

[(3R,4R,5R,8S,9S,12R)-12-[(2S,3S,6R,8S,9R)-3,9-dimethyl-8-[(3S)-3-methyl-4-oxopentyl]-1,7-dioxaspiro[5.5]undecan-2-yl]-5,9-dihydroxy-4-methoxy-2,8-dimethyl-7-oxotridecan-3-yl] (3R)-3-hydroxy-3-(4-methyl-2,5-dioxofuran-3-yl)propanoate |

InChI |

InChI=1S/C41H66O13/c1-21(2)36(51-34(47)20-31(45)35-27(8)39(48)52-40(35)49)38(50-10)32(46)19-30(44)26(7)29(43)13-11-24(5)37-25(6)16-18-41(54-37)17-15-23(4)33(53-41)14-12-22(3)28(9)42/h21-26,29,31-33,36-38,43,45-46H,11-20H2,1-10H3/t22-,23+,24+,25-,26-,29-,31+,32+,33-,36+,37-,38+,41+/m0/s1 |

InChI 键 |

RFCWHQNNCOJYTR-IRCAEPKSSA-N |

手性 SMILES |

C[C@@H]1CC[C@@]2(CC[C@@H]([C@@H](O2)[C@H](C)CC[C@@H]([C@H](C)C(=O)C[C@H]([C@H]([C@@H](C(C)C)OC(=O)C[C@H](C3=C(C(=O)OC3=O)C)O)OC)O)O)C)O[C@H]1CC[C@H](C)C(=O)C |

SMILES |

CC1CCC2(CCC(C(O2)C(C)CCC(C(C)C(=O)CC(C(C(C(C)C)OC(=O)CC(C3=C(C(=O)OC3=O)C)O)OC)O)O)C)OC1CCC(C)C(=O)C |

规范 SMILES |

CC1CCC2(CCC(C(O2)C(C)CCC(C(C)C(=O)CC(C(C(C(C)C)OC(=O)CC(C3=C(C(=O)OC3=O)C)O)OC)O)O)C)OC1CCC(C)C(=O)C |

Pictograms |

Acute Toxic |

同义词 |

tautomycin |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-amino-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B25311.png)

![9,10-Bis[N-[2-(dimethylamino)ethyl]methylaminomethyl]anthracene](/img/structure/B25320.png)